2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one, also known by its IUPAC name, is a compound that features both piperidine and pyridine moieties. Its molecular formula is with a molecular weight of 204.27 g/mol. This compound is classified under the category of organic nitrogen compounds, specifically as a ketone due to the presence of the carbonyl group (C=O) within its structure.
The synthesis of 2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one can be achieved through several methods, with the most common involving the reaction of 2-piperidone with 2-pyridinecarboxaldehyde. This reaction typically occurs under basic conditions using sodium hydride or potassium carbonate as catalysts, and solvents such as dimethylformamide or tetrahydrofuran are employed to facilitate the reaction. The mixture is generally heated to promote product formation.
In an industrial context, continuous flow processes can enhance yield and purity, utilizing automated reactors that allow for precise control over reaction parameters like temperature and pressure.
The molecular structure of 2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one consists of a piperidine ring attached to an ethanone group, which is further substituted by a pyridine ring. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 204.27 g/mol |
IUPAC Name | 2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one |
InChI | InChI=1S/C12H16N2O/c15-12(10-4-7-13-8-5-10)9-11-3-1-2-6-14-11/h4-5,7-8,11,14H,1-3,6,9H2 |
InChI Key | BRSPVKUTJMSIIN-UHFFFAOYSA-N |
Canonical SMILES | C1CCNC(C1)CC(=O)C2=CC=NC=C2 |
This structure indicates a complex arrangement that allows for diverse interactions with biological targets.
The compound engages in various chemical reactions typical of ketones and nitrogen-containing heterocycles. It can undergo nucleophilic addition reactions due to the electrophilic nature of the carbonyl group. Additionally, it may participate in condensation reactions with amines or alcohols to form more complex structures.
One significant reaction pathway involves its use as an intermediate in synthesizing other biologically active compounds, particularly in medicinal chemistry where it may act as a pharmacophore .
The mechanism of action for 2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one largely depends on its application in drug design. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors through various non-covalent interactions including hydrogen bonding and π–π stacking. These interactions can modulate the activity of biological targets, potentially influencing neurological pathways .
The physical properties of 2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one include:
Property | Value |
---|---|
Appearance | Yellow oil |
Boiling Point | Not available |
Storage Conditions | Keep in dark place, inert atmosphere at room temperature |
Chemically, this compound exhibits stability under ambient conditions but should be handled with care due to potential reactivity associated with its functional groups .
The applications of 2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one span several fields:
Medicinal Chemistry: The compound is investigated for its potential role as a pharmacophore in drug development targeting neurological disorders.
Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.
Material Science: Research is ongoing into its potential applications in developing novel materials with specific electronic or optical properties .
The synthesis of 2-(Piperidin-2-yl)-1-(pyridin-2-yl)ethan-1-one (molecular formula: C₁₂H₁₆N₂O, MW: 204.27 g/mol) relies on meticulously designed multi-step sequences that assemble its piperidine and pyridine moieties. One principal route involves reductive amination between 2-pyridinecarbaldehyde and a piperidine-2-ylmethylamine derivative, followed by oxidation to the target ketone [2] [4]. This approach leverages the electrophilicity of the aldehyde group for C-N bond formation, with subsequent oxidation installing the ketone functionality. Alternative pathways include intramolecular Ene reactions of amido esters, where pre-functionalized intermediates undergo ring closure under thermal or catalytic conditions to yield the target scaffold [1]. A third strategy employs Buchwald–Hartwig amination, coupling bromopyridine precursors with preformed piperidinyl ethanone intermediates. This Pd-catalyzed cross-coupling offers flexibility for introducing structural diversity at the pyridine ring but requires stringent control of anhydrous conditions and catalyst loading to prevent dehalogenation byproducts [2] [4]. Challenges in these routes include managing stereoselectivity at the piperidine C2 position and suppressing over-oxidation during ketone formation.
Table 1: Comparative Analysis of Multi-Step Synthesis Approaches
Synthetic Route | Key Intermediate | Critical Step Conditions | Reported Yield | Key Limitations |
---|---|---|---|---|
Reductive Amination/Oxidation | Piperidin-2-ylmethylamine derivative | NaBH₃CN, RT; then PCC oxidation | 45-60% | Epimerization risk at piperidine C2 |
Intramolecular Ene Reaction | Amido ester (e.g., compound 70) | 120°C, toluene, 12 h | 50-65% | High dilution requirements |
Buchwald–Hartwig Coupling | 2-Bromopyridine ethanone derivative | Pd₂(dba)₃, XPhos, 100°C | 55-70% | Catalyst cost; halogen scavenging |
Catalytic hydrogenation stands as a pivotal transformation for constructing the saturated piperidine ring within this molecule. Heterogeneous ruthenium catalysts, particularly RuO₂ and Ru/C (3–10 wt% loading), enable efficient pyridine ring reduction under hydrogen pressures (500–5000 psig). These systems achieve >85% conversion when conducted in piperidine solvent at 90–120°C, suppressing N-methylated byproducts like N-methyl-2-(2-hydroxyethyl)piperidine to <5% [6] [7]. The amine solvent acts as a competitive proton acceptor, minimizing catalyst poisoning and facilitating hydride transfer. Bimetallic catalysts (e.g., Ru-Co/TiO₂) further enhance diastereoselectivity for the cis-configured piperidine, crucial for bioactivity in related pharmaceuticals. For asymmetric synthesis, Ir(I) complexes with chiral P,N-ligands facilitate enantioselective hydrogenation of 2-substituted pyridinium salts, achieving enantiomeric excess (ee) up to 92% via outer-sphere dissociative mechanisms [7]. However, competing hydrolysis pathways can form piperidinone impurities if water is present during hydrogenation. Catalyst recyclability remains limited to 3–5 cycles without significant activity loss, necessitating novel supports like mesoporous silica for industrial deployment.
Table 2: Catalyst Performance in Piperidine Ring Hydrogenation
Catalyst System | Conditions (H₂, Temp) | Conversion | Byproduct Formation | Stereoselectivity |
---|---|---|---|---|
RuO₂ (5% wt) in piperidine | 1500 psig, 110°C | 95% | N-methyl: 3% | cis:trans = 9:1 |
Ru-Co/TiO₂ nanoparticles | 500 psig, 80°C, water solvent | 88% | <1% | cis >99% |
Ir(I)/(S)-iPr-PHOX | 100 psig, 50°C, THF | 78% | 5% piperidinone | 92% ee |
Pd/C with Et₃N additive | 100 psig, 25°C | 70% | Hydrodefluorination: 15% | N/A |
Transitioning batch hydrogenation to continuous flow microreactors addresses scalability challenges in synthesizing this thermally sensitive compound. Immobilized Ru/C cartridges (2–5 mm bed depth) enable gas-liquid-solid triphasic reactions at residence times of 8–15 minutes, achieving 98% conversion at 120°C and 100 bar H₂—significantly outperforming batch reactors requiring hours [6]. Integrated microfluidic extraction using membrane-based separators (e.g., FLLEX modules) continuously removes catalyst inhibitors like residual amines, maintaining catalytic activity over 50+ hours of operation. For upstream steps, telescoped flow sequences combine pyridine N-oxidation (using mCPBA), nucleophilic substitution (with TMSCN), and reduction in a single pass, reducing intermediate isolation and minimizing degradation of labile intermediates [3] . Economic modeling indicates flow processes lower CapEx by 40% versus batch plants for multi-tonne production, primarily through reduced reactor volumes and automated purification. However, handling solid precipitates (e.g., ammonium salts during reduction) remains a technical hurdle requiring acoustic or pulsed-flow interventions.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0